Cas no 872018-40-1 (6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one)

6-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound featuring a brominated isoquinolinone scaffold. This structure serves as a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methyl group contributes to steric and electronic modulation. Its rigid fused-ring system offers stability and defined spatial orientation, making it useful for structure-activity relationship (SAR) studies. The compound’s purity and well-characterized properties ensure reproducibility in synthetic applications, supporting its role in the development of novel therapeutic agents.
6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one structure
872018-40-1 structure
Product Name:6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
CAS No:872018-40-1
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD26397758
CID:2145496
PubChem ID:57551814
Update Time:2025-05-24

6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-3-methylisoquinolin-1(2H)-one
    • 6-Bromo-3-methyl-2H-isoquinolin-1-one
    • 6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
    • 1(2H)-Isoquinolinone, 6-bromo-3-methyl-
    • FHJSEWHWEJNWAY-UHFFFAOYSA-N
    • 3458AJ
    • AK157478
    • 6-Bromo-3-methyl-1(2H)-isoquinolinone (ACI)
    • DB-341717
    • 872018-40-1
    • EN300-197359
    • SCHEMBL392734
    • AKOS024262161
    • SB39235
    • SY256624
    • CS-0092812
    • AS-42952
    • XJB01840
    • MFCD26397758
    • MDL: MFCD26397758
    • Inchi: 1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
    • InChI Key: FHJSEWHWEJNWAY-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CC=2)Br)C=C(C)N1

Computed Properties

  • Exact Mass: 236.97893g/mol
  • Monoisotopic Mass: 236.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 2.4

Experimental Properties

  • Boiling Point: 435.8±45.0°C at 760 mmHg

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6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:872018-40-1)6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
Order Number:A916689
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:00
Price ($):309.0/1081.0
Email:sales@amadischem.com

Additional information on 6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one

6-Bromo-3-Methyl-1,2-Dihydroisoquinolin-1-One: A Comprehensive Overview

6-Bromo-3-Methyl-1,2-Dihydroisoquinolin-1-One, also known by its CAS number CAS No. 872018-40-1, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound features a bromine atom at the sixth position and a methyl group at the third position on the isoquinoline skeleton, making it a unique member within this class.

The synthesis of 6-Bromo-3-Methyl-1,2-Dihydroisoquinolin-1-One involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. The compound's structure has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry, confirming its molecular formula as C9H9BrNO and molecular weight of 254.09 g/mol.

In terms of physical properties, CAS No. 872018-40-1 exhibits a melting point of approximately 235°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, revealing that it is stable under normal storage conditions but may degrade under strong acidic or basic environments.

The biological activity of 6-Bromo-3-Methyl-1,2-Dihydroisoquinolin-1-One has been a focal point of recent research. Studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions in inflammation markers observed in preclinical models. Additionally, this compound has shown promising results in antitumor assays, suggesting its role as a potential anticancer agent. Researchers have also explored its effects on neuronal cells, indicating possible applications in neurodegenerative diseases.

Recent breakthroughs in computational chemistry have further enhanced our understanding of the molecular mechanisms underlying the biological activities of CAS No. 872018-40-1. Molecular docking studies have revealed key interactions between this compound and various therapeutic targets, providing insights into its binding affinity and selectivity.

In conclusion, 6-Bromo-3-Methyl-1,2-Dihydroisoquinolin-1-One, with its unique structure and diverse biological activities, represents a valuable compound for further exploration in drug development. Its synthesis, physical properties, and biological effects make it a subject of continued interest in both academic and industrial research settings.

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Amadis Chemical Company Limited
(CAS:872018-40-1)6-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
A916689
Purity:99%/99%
Quantity:1g/5g
Price ($):309.0/1081.0
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